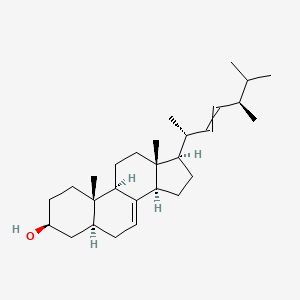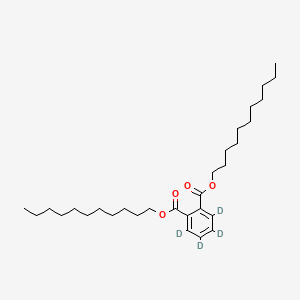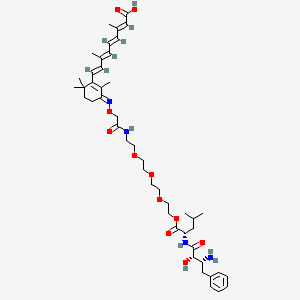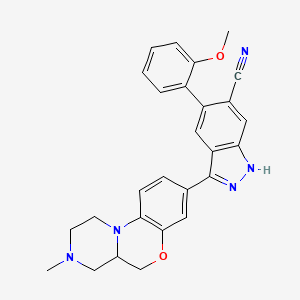
DSPE-PEG36-mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG36-mal involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and maleimide. The process typically includes the following steps:
- Activation of DSPE with a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
- Conjugation of the activated DSPE with PEG under mild conditions to form DSPE-PEG.
- Introduction of maleimide groups to the PEG chain through a reaction with maleic anhydride or a similar reagent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced equipment and techniques are employed to achieve high yields and reproducibility .
Chemical Reactions Analysis
Types of Reactions: DSPE-PEG36-mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group readily reacts with thiol groups, forming stable thioether bonds.
Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions
Common Reagents and Conditions:
Substitution Reactions: Thiol-containing compounds such as cysteine or glutathione are commonly used. The reaction is typically carried out at neutral pH and room temperature.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bonds, with reagents such as hydrochloric acid or sodium hydroxide
Major Products Formed:
Scientific Research Applications
DSPE-PEG36-mal has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in drug delivery systems, particularly in the development of targeted therapies for cancer and other diseases.
Industry: Applied in the formulation of liposomes and micelles for drug delivery and gene transfection
Mechanism of Action
DSPE-PEG36-mal exerts its effects by acting as a linker in PROTACs. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .
Comparison with Similar Compounds
DSPE-PEG36-mal is unique due to its specific structure and functionality. Similar compounds include:
DSPE-PEG-maleimide: A similar linker with a shorter PEG chain.
DSPE-PEG-NHS: Another linker used in bioconjugation, but with an NHS ester group instead of maleimide.
DSPE-PEG-amine: A linker with an amine group, used for different types of conjugation reactions
This compound stands out due to its longer PEG chain, which provides greater flexibility and solubility, making it particularly suitable for applications in drug delivery and targeted protein degradation .
Properties
Molecular Formula |
C121H232N3O48P |
|---|---|
Molecular Weight |
2528.1 g/mol |
IUPAC Name |
[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/t115-/m0/s1 |
InChI Key |
UTQGYDLGNOWDNO-LUZCCYEVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
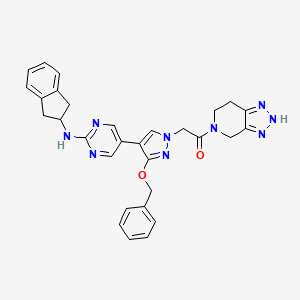
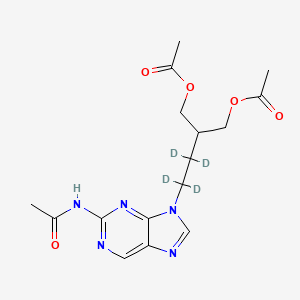
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
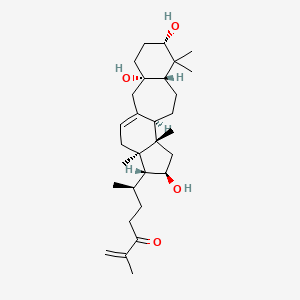
![10-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-6a-({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}methyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12425683.png)
